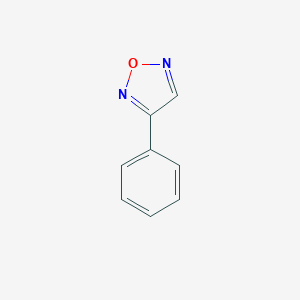

3-Phenyl-1,2,5-oxadiazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-phenyl-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJHGSNNPEDNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145874 | |

| Record name | Phenylfurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-06-1 | |

| Record name | Phenylfurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylfurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Phenyl 1,2,5 Oxadiazole and Its Derivatives

Classical Synthetic Approaches and Underlying Mechanistic Pathways to 3-Phenyl-1,2,5-oxadiazole

The foundational methods for constructing the 1,2,5-oxadiazole ring, also known as a furazan (B8792606), have been established for many years. These classical routes typically rely on cyclization reactions of open-chain precursors.

Precursor Selection and Cyclization Strategies for the 1,2,5-Oxadiazole Ring System

The most prevalent classical strategy for synthesizing the 1,2,5-oxadiazole ring is the cyclodehydration of α-dioximes (also known as glyoximes). thieme-connect.de For the synthesis of this compound, the logical precursor is phenylglyoxime. The general mechanism involves the removal of two molecules of water from the dioxime, leading to the formation of the stable heterocyclic ring.

A variety of dehydrating agents can be employed to facilitate this transformation. thieme-connect.de A straightforward method involves heating phenylglyoxime with acetic anhydride (B1165640) to produce this compound. researchgate.net Other reagents such as succinic anhydride or phosgene (B1210022) have also been utilized. The reaction proceeds through the formation of a bis-ester intermediate which then undergoes thermal elimination to yield the oxadiazole ring.

Another key classical pathway starts from α-nitro-ketoximes, which can be cyclized to form 1,2,5-oxadiazole N-oxides (furoxans). researchgate.net These furoxans can then be deoxygenated to afford the corresponding 1,2,5-oxadiazoles. thieme-connect.de For instance, the reaction of styrene (B11656) with sodium nitrite (B80452) in an acidic medium can yield 3-phenyl-4-nitro-1,2,5-oxadiazole-N-oxide. researchgate.net

The selection of the precursor is critical and is dictated by the desired substitution pattern on the final oxadiazole ring. The table below summarizes common precursors for the 1,2,5-oxadiazole system.

| Precursor Type | Description | Resulting Product | Reference |

| α-Dioxime (Glyoxime) | A compound containing two vicinal oxime groups. For the target molecule, this would be phenylglyoxime. | 1,2,5-Oxadiazole (Furazan) | thieme-connect.deresearchgate.net |

| α-Nitro-ketoxime | A ketoxime with a nitro group on the adjacent carbon. | 1,2,5-Oxadiazole N-oxide (Furoxan) | researchgate.net |

| α,β-Unsaturated Alkene | For example, styrene can be used to generate a phenyl-substituted furoxan. | 1,2,5-Oxadiazole N-oxide (Furoxan) | researchgate.net |

Optimization of Reaction Conditions for Established Protocols

To circumvent these issues, milder and more selective reagents have been investigated. For example, 1,1'-Carbonyldiimidazole (CDI) has been shown to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature. organic-chemistry.org This method is particularly advantageous for preparing energetic compounds that might decompose at higher temperatures. organic-chemistry.org The use of solid supports like silica (B1680970) gel for heating glyoximes also represents an optimization that can lead to cleaner reactions. thieme-connect.de

For the cyclodehydration of N,N'-diacylhydrazines to form related 1,3,4-oxadiazoles, a study by El-Sayed et al. demonstrates the principles of optimization by comparing various cyclodehydrating agents. While not for the 1,2,5-isomer, the findings illustrate a typical optimization process applicable to heterocycle synthesis.

Table: Optimization of Cyclization Reaction Conditions Based on a study of N′-heptanoyl-4-nitrobenzohydrazide cyclization to a 1,3,4-oxadiazole (B1194373) derivative, illustrating general optimization principles.

| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PCl₅ | Toluene | 110 | 2 | 75 |

| 2 | POCl₃ | Toluene | 110 | 1 | 77 |

| 3 | SOCl₂ | Toluene | 110 | 3 | 78 |

| 4 | P₂O₅ | Toluene | 110 | 0.5 | 80 |

| 5 | TsCl | Pyridine | 110 | 2 | 70 |

| Data adapted from a study on 1,3,4-oxadiazole synthesis, demonstrating common optimization parameters. mdpi.com |

This systematic variation of reagents and conditions allows for the identification of the most efficient protocol, which in this case was using diphosphorus (B173284) pentoxide (P₂O₅) for a high yield in a short reaction time. mdpi.com

Modern Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 1,2,5-oxadiazoles has also benefited from these advancements.

Transition Metal-Catalyzed Routes to Oxadiazole Formation

While classical methods often build the ring from acyclic precursors, modern strategies frequently involve the functionalization of a pre-formed heterocyclic core or catalytic cyclization reactions. Transition metals like rhodium, palladium, and copper are powerful tools in this context.

Rhodium(III)-catalysis has been used in the C-H activation and annulation of oxadiazoles (B1248032) with various coupling partners, although many examples focus on the 1,2,4-oxadiazole (B8745197) isomer. mdpi.com However, these methodologies showcase the potential for late-stage functionalization of the phenyl ring in this compound.

More directly relevant is the copper-catalyzed intermolecular formal (5 + 1) annulation of 1,5-diynes with 1,2,5-oxadiazoles. nih.gov This reaction involves the insertion of a one-carbon unit into the N-O bond of the heterocycle, leading to the formation of more complex fused ring systems like pyrrole-substituted oxadiazines. nih.gov This represents a sophisticated, atom-economic method for elaborating the 1,2,5-oxadiazole core under mild conditions, avoiding the use of hazardous diazo precursors typically required for such transformations. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| [Cp*RhCl₂]₂ / AgNTf₂ / Cu(OAc)₂ | C-H Functionalization / Annulation | 3-Phenyl-1,2,4-oxadiazole (B2793662), Diazo compounds | Pyran-fused Isoquinolines | mdpi.com |

| Cu(MeCN)₄PF₆ / NaBArF₄ | Formal (5+1) Annulation | 1,2,5-Oxadiazole, 1,5-Diyne | Pyrrole-substituted 1,2,5-Oxadiazine | nih.gov |

| CuI | Dual Oxidation / Cyclization | Arylacetic acid, Hydrazide | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.govacs.org |

Organocatalysis and Biocatalysis Applications in Heterocyclic Synthesis

In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful and sustainable alternatives for heterocyclic synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. It has been demonstrated that enzymes can interact with the 1,2,5-oxadiazole scaffold. Specifically, the bacterial enzyme cytochrome P450 BM3 from Bacillus megaterium has been shown to successfully process a library of 1,2,5-oxadiazole derivatives. researchgate.net This enzyme, known for its ability to produce drug metabolites, showed a high coupling efficiency (55% to 100%) in turning over these compounds, highlighting the potential for enzymatic synthesis or modification of phenyl-1,2,5-oxadiazole derivatives. researchgate.net Such biocatalytic systems are attractive for producing chiral derivatives or for performing specific oxidative transformations on the molecule.

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound. researchgate.net

Key green strategies include the use of alternative energy sources like microwave irradiation and ultrasound. nih.gov Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.govencyclopedia.pub The reaction of aryl-nitriles with hydroxylamine (B1172632) hydrochloride to form amidoximes (precursors to oxadiazoles) can be effectively carried out using microwave assistance with a catalyst like MgO. nih.gov

Solvent-free reactions, or mechanochemistry, represent another significant green approach. Performing reactions by grinding the solid reactants together, sometimes with a catalytic amount of a substance like iodine, can completely eliminate the need for organic solvents, which are often toxic and difficult to dispose of. researchgate.netresearchgate.net This technique is simple, cost-effective, and environmentally benign. researchgate.net

The table below contrasts conventional methods with greener alternatives for oxadiazole synthesis.

| Feature | Conventional Method | Green Alternative | Benefit | Reference |

| Energy Source | Conventional heating (reflux) for many hours. | Microwave irradiation or ultrasound irradiation for minutes. | Drastic reduction in reaction time and energy consumption. | researchgate.netnih.gov |

| Solvents | Use of volatile and often hazardous organic solvents. | Solvent-free conditions (grinding) or use of greener solvents (e.g., water, ethanol). | Reduced waste, cost, and toxicity. | researchgate.netresearchgate.net |

| Reagents | Stoichiometric amounts of harsh reagents (e.g., PCl₅, POCl₃). | Catalytic amounts of milder reagents (e.g., iodine, FeCl₃·6H₂O) or use of solid supports (e.g., silica gel). | Improved atom economy, reduced waste, and safer processes. | thieme-connect.deresearchgate.net |

| Overall Process | Multi-step synthesis with isolation of intermediates. | One-pot synthesis where multiple steps occur in the same vessel. | Increased efficiency, reduced waste from purification steps. | encyclopedia.pub |

By adopting these greener methodologies, the production of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical manufacturing. mdpi.comijper.org

Chemical Reactivity and Mechanistic Transformations of 3 Phenyl 1,2,5 Oxadiazole

Electrophilic and Nucleophilic Substitution Reactions on the 3-Phenyl-1,2,5-oxadiazole Core

The 1,2,5-oxadiazole ring is generally characterized by low reactivity towards both electrophiles and nucleophiles, particularly for alkyl- and aryl-substituted derivatives. thieme-connect.de The electron-withdrawing nature of the oxadiazole ring makes electrophilic substitution on the phenyl ring more difficult than in benzene (B151609) itself. Conversely, the heterocyclic ring is typically resistant to nucleophilic attack unless activated by electron-withdrawing groups or when a good leaving group is present at the 4-position.

Due to the low electron density on the carbon atoms of the oxadiazole ring, electrophilic substitution at these positions is highly unfavorable. iajps.comsemanticscholar.org Electrophilic attack is more likely to occur on the phenyl ring, with the directing effects of the oxadiazole substituent influencing the regioselectivity. The 1,2,5-oxadiazole ring is considered a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring.

Nucleophilic substitution reactions become feasible when a suitable leaving group, such as a halogen or a nitro group, is present on the oxadiazole ring. thieme-connect.de For instance, 3-chloro-4-phenyl-1,2,5-oxadiazole can react with alkoxides to yield the corresponding 3-alkoxy derivatives. thieme-connect.de The presence of the phenyl group can electronically influence the reactivity of the leaving group.

Mechanistic studies on electrophilic substitution would involve investigating the formation of the sigma complex and the relative stability of the intermediates for ortho, meta, and para attack on the phenyl ring. The deactivating nature of the oxadiazole ring would be evident in the higher activation energies required for these reactions compared to benzene.

For nucleophilic substitution on a halo-substituted this compound, the mechanism is typically a two-step SNAr (Substitution Nucleophilic Aromatic) process. The nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate. The stability of this intermediate is crucial and is influenced by the electron-withdrawing character of both the oxadiazole ring and the phenyl group. The subsequent departure of the leaving group restores the aromaticity of the oxadiazole ring.

Ring-Opening and Ring-Closing Reactions Involving the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, leading to the formation of various acyclic and heterocyclic products.

Thermally, 1,2,5-oxadiazoles can undergo ring cleavage, typically requiring high temperatures, often exceeding 200°C. thieme-connect.de This process involves the cleavage of the O1-N2 and C3-C4 bonds, resulting in the formation of nitrile and nitrile oxide fragments. thieme-connect.de For this compound, this would lead to the formation of benzonitrile (B105546) and a nitrile oxide derived from the other part of the ring.

Photochemical transformations can also induce ring-opening. Irradiation of 1,2,5-oxadiazoles can lead to similar fragmentation patterns as observed in thermal reactions. For example, the photolysis of some 1,2,4-oxadiazoles, a related isomer, in protic or aprotic media has been shown to result in various rearrangement products. nih.gov

Transition metals can mediate the ring-opening and rearrangement of oxadiazoles (B1248032). For instance, rhodium(III)-catalyzed reactions of 1,2,4-oxadiazoles with diazo compounds have been reported to proceed via C-H activation and lead to complex fused ring systems. mdpi.com While this specific example is for a 1,2,4-oxadiazole (B8745197), it highlights the potential for metal catalysts to engage with the C-H bonds of the phenyl ring in this compound and induce transformations. Copper-catalyzed reactions have also been shown to effect C-S bond cleavage in thioesters containing oxadiazole moieties.

Cycloaddition Reactions of this compound and Its Derivatives

The 1,2,5-oxadiazole ring itself is generally a poor diene or dienophile in cycloaddition reactions due to its aromatic character. However, derivatives of this compound, particularly those where the oxadiazole ring can be opened to form a reactive intermediate like a nitrile oxide, can participate in cycloaddition reactions.

Nitrile oxides, which can be generated from the ring-opening of oxadiazoles, are well-known 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. thieme-connect.denih.gov For example, the thermal or photochemical cleavage of this compound could potentially generate benzonitrile oxide, which could then be trapped by a suitable dipolarophile.

Furthermore, the phenyl ring of this compound can act as a dienophile in Diels-Alder reactions, although the deactivating nature of the oxadiazole ring would likely require highly reactive dienes or harsh reaction conditions.

[X+Y] Cycloaddition Reactivity Patterns Involving the Oxadiazole Ring

The 1,2,5-oxadiazole ring in this compound is generally considered to be aromatic and exhibits significant stability, making it resistant to direct participation in cycloaddition reactions. thieme-connect.de Unlike other less stable heterocyclic systems, the 1,2,5-oxadiazole ring shows a low tendency to act as a diene or dienophile in typical [4+2] or [3+2] cycloaddition reactions. Its N-oxide derivative, this compound 2-oxide (a furoxan), is formed from the dimerization of the corresponding nitrile oxide and is a key precursor in many syntheses. thieme-connect.debeilstein-journals.org Furoxans themselves are known to be thiophilic electrophiles and can undergo reactions involving thiol-dependent NO release, highlighting a different mode of reactivity compared to the parent oxadiazole. nih.govmdpi.com

While direct cycloadditions involving the 1,2,5-oxadiazole ring are not common, related oxadiazole isomers, such as 1,2,4-oxadiazoles, can participate in formal [3+2] cycloadditions with dienophiles like nitrosobenzene, which proceed via ring-opening mechanisms. oup.com This contrasts with the general stability and low cycloaddition reactivity of the 1,2,5-oxadiazole core. thieme-connect.de

Utility in Complex Heterocycle Formation and Scaffold Diversification

The inherent stability of the 1,2,5-oxadiazole nucleus is a key feature that has been exploited for the synthesis of more complex mono- and bicyclic systems from simpler, readily available 1,2,5-oxadiazoles. thieme-connect.de The ring can serve as a stable platform for the construction of intricate molecular architectures.

One significant strategy involves rearrangement reactions of substituents attached to the oxadiazole ring. For instance, various 3-heteroallyl-substituted 1,2,5-oxadiazoles can undergo the Boulton–Katritzky rearrangement, transforming the oxadiazole into a new five-membered heterocycle that bears a hydroxyiminoalkyl substituent. thieme-connect.de

Furthermore, 3-amino-1,2,5-oxadiazole derivatives can be used to build fused heterocyclic systems. In a notable example, 3-amino-4-phenyl-1,2,5-oxadiazole reacts with 6-chlorophenanthridine (B98449) to form an intermediate which, under basic conditions, undergoes a rearrangement. This ring transformation provides a synthetic route to the 1,2,4-triazolo[1,5-f]phenanthridine system, demonstrating the utility of the oxadiazole scaffold in creating complex, polycondensed heterocycles. clockss.org This specific rearrangement is the first reported instance of applying a mononuclear heterocyclic rearrangement involving an NCN sequence to synthesize bridged nitrogen systems. clockss.org

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Amino-4-phenyl-1,2,5-oxadiazole | 6-Chlorophenanthridine | 3-(6-Phenanthridine)amino-4-phenyl-1,2,5-oxadiazole | 71% | clockss.org |

| 3-(6-Phenanthridine)amino-4-phenyl-1,2,5-oxadiazole | Sodium ethoxide | 2-Phenyl-1,2,4-triazolo[1,5-f]phenanthridine | 83% | clockss.org |

Advanced Functionalization Strategies and Derivatization of this compound

The derivatization of this compound is primarily dictated by the robust nature of the oxadiazole ring, which allows for extensive manipulation of the phenyl substituent. thieme-connect.de

Direct C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool for modifying heterocyclic compounds. In the field of azoles, transition-metal-catalyzed C-H activation has become a prominent strategy. nih.gov For many oxadiazole isomers, particularly 1,3,4- and 1,2,4-oxadiazoles, the heterocyclic ring can act as a directing group to facilitate the functionalization of C-H bonds on an attached aryl ring. mdpi.commdpi.com For example, rhodium(III)-catalyzed double C-H functionalization of phenyl oxadiazoles with diazo compounds has been used to synthesize pyranoisoquinoline derivatives. mdpi.com

However, for this compound, such C-H activation methods are not as widely reported. The 1,2,5-oxadiazole ring exhibits lower reactivity in directing C-H activation compared to its other isomers. clockss.orgrsc.org One specific instance of direct functionalization that has been reported is the C-H insertion into monosubstituted 1,2,5-oxadiazoles by (methoxycarbonyl)carbene, which is generated from methyl diazoacetate; however, this is not considered a widely used synthetic method. thieme-connect.de The focus of functionalization for this scaffold, therefore, tends to be on classical substitution reactions or modifications of existing functional groups rather than direct C-H activation of the phenyl ring.

Functional Group Interconversions on the Phenyl Substituent

The stability of the 1,2,5-oxadiazole ring is a significant advantage, as it permits a wide array of functional group transformations to be performed on the phenyl substituent without disrupting the heterocyclic core. thieme-connect.de This allows for the synthesis of a diverse library of derivatives from a common this compound precursor.

When a good leaving group, such as a halogen or a nitro group, is present on the 1,2,5-oxadiazole ring itself, it can be displaced by nucleophiles. For example, 3-chloro-4-phenyl-1,2,5-oxadiazole reacts with alkoxides to yield the corresponding 3-alkoxy derivatives. thieme-connect.de Similarly, the nitro group in 3-nitro-4-phenyl-1,2,5-oxadiazole (B2878632) can be displaced by various nucleophiles, providing a route to compounds like 4-phenyl-1,2,5-oxadiazol-3-ol. thieme-connect.de

While these examples involve substitution on the oxadiazole ring, the principle of the ring's stability extends to reactions on the phenyl group. Standard aromatic chemistry, such as electrophilic substitution (nitration, halogenation, sulfonation) or nucleophilic aromatic substitution on an activated phenyl ring, can be carried out on the phenyl substituent of this compound, provided the reaction conditions are compatible with the oxadiazole ring's general resistance to strong acids and bases. thieme-connect.de

Rearrangement Reactions Involving the this compound Scaffold

Although the 1,2,5-oxadiazole ring is comparatively stable, it can participate in rearrangement reactions, especially when suitably substituted. These rearrangements are crucial for transforming the oxadiazole into other heterocyclic systems. thieme-connect.dersc.org

Valence Isomerization and Aromatization Processes

The 1,2,5-oxadiazole scaffold can undergo rearrangements that lead to the formation of new, often aromatic, heterocyclic structures. The tendency for these rings to rearrange, however, is generally lower than that of 1,2,4-oxadiazoles and isoxazoles. rsc.org

A key rearrangement is the Boulton-Katritzky rearrangement, which is observed in various 3-heteroallyl-substituted 1,2,5-oxadiazoles. thieme-connect.de This process typically involves the conversion of the starting oxadiazole into a different five-membered heterocycle. thieme-connect.de

Another class of rearrangements involves the participation of a side-chain containing a sulfur atom. The presence of sulfur in a side chain can greatly enhance the reactivity of the system towards rearrangement. rsc.org For example, the sulfurization of 3-acylamino-1,2,5-oxadiazoles with Lawesson's reagent can lead to the formation of 1,2,4-thiadiazoles through a molecular rearrangement of an intermediate thioamide. clockss.org

In a specific study, the base-catalyzed rearrangement of 3-(6-phenanthridine)amino-4-phenyl-1,2,5-oxadiazole was investigated. clockss.org This reaction proceeds through ring opening and subsequent ring closure to yield the aromatic, polycondensed 2-phenyl-1,2,4-triazolo[1,5-f]phenanthridine system. clockss.org This transformation highlights how the 1,2,5-oxadiazole scaffold, despite its stability, can be chemically manipulated to achieve significant structural and electronic reorganization, resulting in the formation of a fully aromatic, fused heterocyclic product.

| Starting Compound | Conditions | Product | Key Transformation | Reference |

| 3-Acylamino-1,2,5-oxadiazoles | Lawesson's reagent, refluxing toluene | 1,2,4-Thiadiazoles | Sulfurization followed by molecular rearrangement | clockss.org |

| 3-(6-Phenanthridine)amino-4-phenyl-1,2,5-oxadiazole | Sodium ethoxide, ethanol (B145695), reflux | 2-Phenyl-1,2,4-triazolo[1,5-f]phenanthridine | Base-catalyzed ring opening and closure | clockss.org |

| 3-Heteroallyl-substituted 1,2,5-oxadiazoles | Varies | New five-membered heterocycle | Boulton-Katritzky rearrangement | thieme-connect.de |

Theoretical and Computational Investigations of 3 Phenyl 1,2,5 Oxadiazole

Quantum Chemical Elucidation of 3-Phenyl-1,2,5-oxadiazole Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental in understanding the distribution of electrons within a molecule and its resulting stability and properties. For this compound, these methods reveal the interplay between the phenyl and oxadiazole rings.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. growingscience.com The B3LYP functional, combined with basis sets like 6-31G or 6-311G, is commonly used to optimize molecular geometries and calculate electronic properties. growingscience.comajchem-a.comnih.gov

For phenyl-substituted oxadiazoles (B1248032), DFT calculations are used to determine key structural parameters such as bond lengths and dihedral angles. beilstein-journals.org These calculations show that the planarity of the molecule is influenced by the substitution, which in turn affects the electronic conjugation between the phenyl and oxadiazole rings. beilstein-journals.org The ground state energy, dipole moment, and vibrational frequencies can also be accurately predicted. ajchem-a.com For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the optimized structure was found to have C1 point group symmetry with a ground state energy of -823.67845783 a.u. and a dipole moment of 3.3514 Debye, indicating its polar nature. ajchem-a.com

The aromaticity of the 1,2,5-oxadiazole ring is a subject of theoretical investigation. While less aromatic than benzene (B151609), the ring exhibits some degree of electron delocalization. researchgate.net Geometric and magnetic criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS), are calculated using DFT to quantify this property. researchgate.netscirp.org

| Property | Calculated Value | Method/Basis Set | Reference |

| Ground State Energy | -823.67845783 a.u. | DFT (B3LYP)/6-311++G(d,p) | ajchem-a.com |

| Dipole Moment | 3.3514 Debye | DFT (B3LYP)/6-311++G(d,p) | ajchem-a.com |

| Point Group Symmetry | C1 | DFT (B3LYP)/6-311++G(d,p) | ajchem-a.com |

Beyond DFT, other computational methods are employed to analyze the electronic configuration of oxadiazoles.

Ab Initio Methods : These calculations are based on first principles, solving the Schrödinger equation with necessary approximations. nahrainuniv.edu.iq The Hartree-Fock (HF) method is a foundational ab initio approach. nahrainuniv.edu.iqtubitak.gov.tr More advanced methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) can provide more accurate descriptions of electron correlation. researchgate.net For the 1,2,5-oxadiazole ring, ab initio studies have been used to investigate its electronic states and tautomeric equilibria, for example, between thione and thiol forms in related thione-substituted oxadiazoles. tubitak.gov.trresearchgate.net These methods have confirmed that for many such derivatives, the thione form is more stable. tubitak.gov.tr

Semi-Empirical Methods : These methods, such as MOPAC-PM3, are computationally less demanding than ab initio or DFT methods because they incorporate experimental parameters to simplify calculations. nahrainuniv.edu.iqresearchgate.net They are useful for modeling large molecular systems and for preliminary conformational analysis. researchgate.net For instance, semi-empirical calculations have been used to model the molecular conformation and estimate the electric dipole moments of various oxadiazole derivatives. researchgate.net

Molecular Orbital Analysis and Reactivity Prediction of this compound

The reactivity of a molecule is governed by its molecular orbitals and the distribution of electron density. Computational methods provide a quantitative framework for predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic spectra. ajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com For oxadiazole derivatives, both the HOMO and LUMO are often delocalized over the π-system of the molecule. researchgate.net In this compound, the HOMO is expected to have significant contributions from the phenyl ring, while the LUMO would be distributed across the electron-deficient oxadiazole ring. The energy and distribution of these orbitals are sensitive to substituents on the phenyl ring. nih.gov For example, electron-withdrawing groups can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. nih.govnih.gov

Table 2: Representative Frontier Orbital Energies for Oxadiazole Isomers (eV) Note: This table presents DFT-calculated (B3LYP/6-311G(d,p)) values for the parent 1,2,5-oxadiazole isomer to illustrate typical energy levels. The presence of a phenyl group would alter these values.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1,2,5-Oxadiazole | -0.33 | -0.06 | 0.26 | growingscience.com |

Conceptual DFT provides a set of chemical descriptors derived from the variation of energy with respect to the number of electrons, offering a quantitative measure of reactivity. nih.govscirp.org These global and local reactivity descriptors are powerful tools for predicting the behavior of molecules like this compound.

Global Reactivity Descriptors : These include chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). nih.govsciensage.info

Hardness (η) : (E_LUMO - E_HOMO) / 2. It measures the resistance to charge transfer. nih.gov

Chemical Potential (μ) : (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω) : μ² / (2η). It quantifies the ability of a molecule to accept electrons. nih.govsciensage.info

Local Reactivity Descriptors : The Fukui function, f(r), is a key local descriptor that identifies the most reactive sites within a molecule. sciensage.infosciensage.info It indicates the change in electron density at a specific point when an electron is added or removed. semanticscholar.org The condensed Fukui function is used to determine the most likely sites for electrophilic attack (f_k^+), nucleophilic attack (f_k^-), and radical attack (f_k^0). sciensage.inforesearchgate.net For oxadiazole derivatives, the nitrogen atoms of the heterocyclic ring are often predicted to be the most reactive sites for electrophilic attack. ajchem-a.comsciensage.info

Table 3: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation | Reference |

| Chemical Hardness (η) | (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration | nih.govscirp.org |

| Chemical Potential (μ) | -(I + A) / 2 ≈ (E_HOMO + E_LUMO) / 2 | Electron escaping tendency | nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of the molecule | nih.govscirp.org |

| Fukui Function (f(r)) | [∂ρ(r)/∂N]_v(r) | Local reactivity, identifies reactive sites | sciensage.infosemanticscholar.org |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. editorum.ru

For reactions involving oxadiazoles, such as cyclization or rearrangement reactions, DFT calculations can be used to locate the transition state structures. editorum.rumdpi.com Vibrational frequency analysis is performed to confirm that a located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

For example, in the formation of a 1,2,4-oxadiazole (B8745197), ab initio molecular orbital calculations have been used to analyze the electron densities at reactive atoms to support a proposed mechanism over another, by comparing the transition energies for different potential reaction steps. researchgate.net Similarly, computational studies on the reaction of 3,4-diamino beilstein-journals.orgnih.govrsc.orgoxadiazole with glyoxal (B1671930) used reaction coordinate mapping to predict the stability of intermediates, guiding experimental work to successfully synthesize the target product. researchgate.net This approach allows for the determination of activation energies, providing a quantitative understanding of reaction kinetics and helping to rationalize experimental outcomes for transformations of the this compound scaffold.

Energy Profiles and Activation Barriers of Key Reactions

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving oxadiazole derivatives. For instance, in the context of 1,3,4-oxadiazole (B1194373) derivatives, the tautomeric equilibrium between the thione and thiol forms has been investigated. DFT modeling revealed that the thione form is more stable by 10.3 kcal/mol compared to the thiol form. The transition state connecting these tautomers was found to have an energy barrier of 34.6 kcal/mol, indicating a significant energy requirement for the conversion. theaic.org

Furthermore, DFT analysis of the [3+2] heterocyclization reaction to form a 1,2,4-triazole (B32235) ring, a related five-membered heterocycle, showed that the cyclization step is the most energy-intensive part of the reaction. zsmu.edu.ua The thermodynamic parameters calculated for this reaction indicated that it is feasible at temperatures above 85 °C in the gas phase and 78 °C in an ethanol (B145695) solution. zsmu.edu.ua This highlights the importance of temperature in overcoming the activation barrier for such cyclization reactions.

The following table provides a summary of calculated activation barriers for reactions involving oxadiazole and related heterocycles.

| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Thione-thiol tautomerism of an oxadiazole derivative | DFT | 34.6 | theaic.org |

| N-O bond cleavage in Au(I)-catalyzed reaction of 1,2,4-oxadiazole | DFT | 5.6 - 5.9 | mdpi.com |

| [3+2] Heterocyclization for 1,2,4-triazole formation | DFT | Not specified | zsmu.edu.ua |

Solvent Effects and Implicit Solvation Models in Reaction Dynamics

Solvent effects play a crucial role in the dynamics and outcomes of chemical reactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently employed in computational studies to account for the influence of the solvent environment. zsmu.edu.ua For instance, in the DFT analysis of the [3+2] heterocyclization reaction, the use of the PCM model allowed for a more realistic simulation of the reaction conditions in an ethanol solution. zsmu.edu.ua The results indicated that the reaction is thermodynamically feasible at a lower temperature in ethanol (78 °C) compared to the gas phase (85 °C), demonstrating the solvent's role in stabilizing the transition state and facilitating the reaction. zsmu.edu.ua

In the study of a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe, DFT calculations were performed on structures relaxed in a vacuum and with an implicit solvent model. mdpi.com Molecular dynamics simulations in solution further revealed that the molecule experiences only minor deviations from planarity, with conformational changes primarily involving rotatable bonds. mdpi.com This indicates that the solvent does not induce significant structural rearrangements in this particular oxadiazole derivative.

For the copper(I)-catalyzed 1,3-dipolar cycloaddition of ketonitrones to dialkylcyanamides, the total energies corrected for solvent effects were calculated using the SMD continuum solvation model with CH2Cl2 as the solvent. acs.org This approach allows for the estimation of thermodynamic parameters in solution, providing insights into the reaction's feasibility under practical laboratory conditions. acs.org The entropic term in the CH2Cl2 solution was also calculated using a specific procedure to provide a more complete picture of the reaction thermodynamics. acs.org

Methodologies for Spectroscopic Parameter Prediction for 1,2,5-Oxadiazoles (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, including 1,2,5-oxadiazoles and their derivatives. These predictions are invaluable for structure elucidation and for understanding the electronic and vibrational characteristics of these compounds. ijrpr.com

Density Functional Theory (DFT) is a widely used method for these predictions. For instance, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide good agreement between theoretical and experimental spectroscopic data for various oxadiazole derivatives. ajchem-a.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR chemical shifts. nih.govnih.gov This method has been successfully applied to predict the ¹H and ¹³C NMR spectra of various heterocyclic compounds. nih.govmdpi.com Computational protocols have been developed for the accurate prediction of chemical shifts, sometimes involving machine learning augmented DFT for improved accuracy. acs.org

IR Spectroscopy: Theoretical vibrational frequencies are typically calculated using DFT methods. To improve the agreement with experimental data, the calculated frequencies are often scaled using a scaling factor. ajchem-a.comnih.gov The potential energy distribution (PED) analysis is also employed to make unambiguous vibrational assignments for the calculated frequencies. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov This approach can provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands observed experimentally. mdpi.com

Computational Protocols for Chemical Shift and Coupling Constant Prediction

The accurate prediction of NMR parameters like chemical shifts and coupling constants is a key area of computational chemistry. The GIAO method is a cornerstone for calculating NMR chemical shifts. nih.gov For 1,3,4-oxadiazole derivatives, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method with the B3LYP/6-311++G(2d,p) level of theory. nih.gov

For complex systems, such as platinum-containing antitumor agents, non-relativistic DFT computational protocols have been developed to accurately predict ¹⁹⁵Pt NMR chemical shifts. researchgate.net These protocols often involve specific combinations of functionals and basis sets, along with the use of continuum solvation models like SMD to account for solvent effects. researchgate.net

While the prediction of chemical shifts is well-established, the calculation of spin-spin coupling constants is also an important aspect of NMR spectral prediction. Ab initio methods have been developed for the calculation of indirect spin-spin coupling constants, providing a more complete theoretical description of NMR spectra. acs.org

The following table presents a selection of ¹³C NMR chemical shifts for a 2,3-dihydro-1,2,4-oxadiazole derivative, illustrating the type of data obtained from experimental and, by extension, computational studies.

| Carbon Atom | Chemical Shift (ppm) |

| C³ | 94.7–96.0 |

| C⁵ | 158.0–160.6 |

| CPh₂ | broad singlet |

Data from a study on 2,3-dihydro-1,2,4-oxadiazoles. acs.org

Vibrational Frequency Analysis and Electronic Transition Modeling

Vibrational frequency analysis, based on computational methods, provides a theoretical infrared (IR) and Raman spectrum. For 1,3,4-oxadiazole derivatives, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set have been used to compute fundamental vibrational wavenumbers. ajchem-a.com The calculated frequencies are often scaled to better match experimental values. For example, a scaling factor of 0.9613 has been used for this purpose. ajchem-a.com A comparison of the calculated and experimental vibrational spectra can confirm the molecular structure and provide detailed information about the vibrational modes. ajchem-a.comresearchgate.net

Electronic transition modeling, primarily through TD-DFT, allows for the prediction of UV-Vis absorption spectra. nih.gov In a study of a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, TD-DFT calculations showed excellent agreement with the experimental absorption and emission spectra, considering the presence of multiple transitions beyond the main HOMO→LUMO transition. mdpi.com The VUV absorption spectrum of the parent 1,2,5-oxadiazole has been studied and interpreted with the aid of ab initio multi-reference multi-root CI methods, which allowed for the identification of both valence and Rydberg electronic states. researchgate.net

The table below shows a comparison of experimental and theoretical vibrational frequencies for a 1,3,4-oxadiazole derivative, highlighting the accuracy of the computational approach.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |

| Phenolic O-H stretch | 3382 | 3237 | scirp.org |

| C=N stretch | Not specified | 1582 | scirp.org |

| Phenolic C-O vibration | Not specified | 1259 | scirp.org |

Data from a study on a 2-(5-amino- theaic.orgnahrainuniv.edu.iqnih.gov-oxadiazol-2-yl)phenol derivative. scirp.org

Advanced Analytical Methodologies for the Investigation of 3 Phenyl 1,2,5 Oxadiazole

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the definitive structural determination of 3-Phenyl-1,2,5-oxadiazole, providing detailed information about its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of heterocyclic compounds like this compound. researchgate.netipb.pt While one-dimensional ¹H and ¹³C NMR provide fundamental information, advanced NMR methodologies offer deeper insights into the molecular architecture.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals, especially in complex derivatives. ipb.pt COSY experiments establish proton-proton coupling networks, while HSQC and HMBC correlate proton signals with their directly attached (one-bond) and long-range (multiple-bond) carbon atoms, respectively. ipb.pt These methods are essential for confirming the substitution pattern on the phenyl ring and the integrity of the oxadiazole heterocycle.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR provides valuable information about the molecular structure and packing in the crystalline state. This can reveal details about intermolecular interactions and polymorphism, which are not accessible in solution-state NMR.

¹⁵N NMR Spectroscopy: Given the presence of two nitrogen atoms in the oxadiazole ring, ¹⁵N NMR can offer direct information about the electronic environment of the nitrogen nuclei. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to substituent effects and can provide insights into the electronic structure of the heterocyclic ring. researchgate.net

| NMR Technique | Information Provided | Relevance to this compound |

| 1D ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Assigns protons on the phenyl ring and any aliphatic substituents. |

| 1D ¹³C NMR | Identifies the number and electronic environment of carbon atoms. | Confirms the carbon skeleton of the phenyl and oxadiazole rings. |

| 2D COSY | Reveals proton-proton coupling correlations within the molecule. | Establishes the connectivity of protons on the phenyl ring. |

| 2D HSQC | Correlates protons to their directly attached carbon atoms. | Links specific proton signals to their corresponding carbon signals. |

| 2D HMBC | Shows correlations between protons and carbons over two or three bonds. | Confirms the attachment of the phenyl ring to the oxadiazole ring and substitution patterns. |

| Solid-State NMR | Provides structural information in the solid phase, including intermolecular interactions. | Characterizes the crystalline form and packing of the molecule. |

| ¹⁵N NMR | Offers direct insight into the electronic environment of nitrogen atoms. | Probes the electronic structure of the 1,2,5-oxadiazole ring. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its derivatives with high accuracy. mdpi.com This technique provides an exact mass measurement, which can be used to confirm the molecular formula. acs.org

Fragmentation Pathway Analysis: When coupled with techniques like electron ionization (EI) or electrospray ionization (ESI), mass spectrometry can induce fragmentation of the molecule. nih.gov The analysis of these fragment ions provides valuable structural information. For oxadiazole derivatives, common fragmentation pathways involve cleavage of the heterocyclic ring. sci-hub.starkat-usa.org For instance, the electron-impact-induced fragmentation of 3,5-diphenyl-1,2,4-oxadiazole, a related compound, shows a primary cleavage corresponding to a retro 1,3-dipolar cycloaddition. sci-hub.st Similar fragmentation patterns can be expected for this compound, which can help in confirming the structure and identifying unknown related compounds. The use of deuterated analogues can further aid in elucidating complex fragmentation mechanisms. scielo.br

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound and its derivatives. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. iucr.orgrsc.org

For example, the crystal structure of 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, a related compound, revealed the dihedral angles between the oxadiazole ring and the phenyl rings. iucr.org Similar studies on this compound would provide crucial data on its planarity and conformation. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the physical properties of the compound. rsc.orgresearchgate.net In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the material. bohrium.com

| Technique | Crystallographic Data for a Related Oxadiazole Derivative |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.8035 (2) |

| b (Å) | 10.9666 (7) |

| c (Å) | 14.6949 (9) |

| α (°) | 99.044 (2) |

| β (°) | 91.158 (2) |

| γ (°) | 98.891 (2) |

| Volume (ų) | 597.43 (6) |

| Data for 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole iucr.org |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of 1,2,5-oxadiazole derivatives. iiarjournals.orgunimi.it The purity of these compounds is often assessed by HPLC, with a purity of ≥95% being a common standard. iiarjournals.orgiiarjournals.org

Method Development: Developing a robust HPLC method involves optimizing several parameters to achieve good separation and peak shape. thieme-connect.com Key considerations include:

Column: Reversed-phase columns, such as C18, are frequently used for the separation of relatively nonpolar compounds like this compound. thieme-connect.comdntb.gov.ua

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. thieme-connect.comdntb.gov.ua Gradient elution, where the composition of the mobile phase is changed during the run, can be used to effectively separate compounds with a range of polarities. thieme-connect.com

Detector: A photodiode array (PDA) or UV-Vis detector is commonly used, as the phenyl and oxadiazole rings absorb UV light. thieme-connect.comdntb.gov.ua

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. thieme-connect.comdntb.gov.ua

Validated HPLC methods are crucial for quality control, ensuring the identity and purity of synthesized batches of this compound. researchgate.netcolab.ws

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may be amenable to GC-MS analysis, the technique is particularly useful for the analysis of its volatile derivatives. rsc.orggrafiati.com

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopic techniques provide a powerful means to observe chemical transformations as they occur, offering real-time insights into reaction kinetics and the formation of intermediates.

Real-time Reaction Progress Monitoring (e.g., FTIR, UV-Vis kinetics)

Real-time monitoring of reactions involving this compound can be effectively achieved using Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

FTIR Spectroscopy: The synthesis of various oxadiazole derivatives can be monitored by observing characteristic changes in the infrared spectrum. For instance, in the synthesis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the stretching vibrations of the aromatic C-H ring are typically observed between 3100 and 3000 cm⁻¹. ajchem-a.com The in-plane C-H bending vibrations for the aromatic ring are experimentally observed at various wavenumbers including 1481, 1409, 1278, 1149, 1076, and 1014 cm⁻¹. ajchem-a.com The progress of cyclization reactions to form the oxadiazole ring can be tracked by the appearance or disappearance of specific vibrational bands. For example, the cyclocondensation of dicarbonyl esters to form pyrazole (B372694) carboxylates, a related heterocyclic synthesis, shows the disappearance of a shoulder absorption band and the appearance of a sharp band around 1724 cm⁻¹, indicating the formation of the new ring system. acs.org

UV-Vis Kinetics: UV-Vis spectroscopy is a valuable tool for studying the kinetics of reactions involving this compound and its derivatives. For example, the reduction of related benzofuroxan (B160326) compounds, which are 1,2,5-oxadiazole N-oxides, can be monitored by the changes in their UV-Vis absorbance spectra over time. researchgate.net This allows for the determination of reaction rates and the observation of the formation of reduction products. Similarly, the study of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) under UV irradiation revealed a decrease in absorbance and a slight bathochromic shift, with the kinetics following a pseudo-first-order model. journalpressindia.com

Hyphenated Techniques for Complex Mixture Analysis in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures encountered in the synthesis and study of this compound. chemijournal.com These techniques provide both separation of individual components and their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable derivatives of this compound. chemijournal.com In studies of the thermal fragmentation of 1,2,5-oxadiazoles, GC-MS analysis has been crucial for identifying the resulting nitrile and nitrile oxide fragments. arkat-usa.org For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) was shown to produce benzonitrile (B105546), which was identified by its mass spectrum (m/z 103, M+). arkat-usa.org Similarly, the analysis of reaction mixtures in the synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles by GC-MS helps in identifying the desired products and any byproducts. beilstein-journals.org

Strategic Applications of 3 Phenyl 1,2,5 Oxadiazole in Advanced Organic Synthesis and Materials Science

3-Phenyl-1,2,5-oxadiazole as a Key Building Block in Complex Molecule Synthesis

The inherent reactivity and stability of the 1,2,5-oxadiazole ring, combined with the presence of a phenyl group, make this compound a versatile platform for the synthesis of intricate molecular structures.

Integration into Novel Heterocyclic Scaffold Construction

The 1,2,5-oxadiazole moiety within this compound can participate in or direct a variety of chemical transformations to generate new heterocyclic scaffolds. The stability of the 1,2,5-oxadiazole ring allows for a wide range of manipulations on its substituents. thieme-connect.de For instance, derivatives of this compound can undergo reactions to form more complex fused heterocyclic systems. While direct examples involving this compound are not extensively documented in the provided literature, the reactivity of its isomers, such as 3-phenyl-1,2,4-oxadiazole (B2793662), offers insights into its potential. For example, rhodium-catalyzed C-H activation and double annulation of 3-phenyl-1,2,4-oxadiazoles with diazo compounds have been shown to produce pyran-fused isoquinolines. mdpi.com This suggests that the phenyl group in this compound can similarly direct metal-catalyzed C-H functionalization at its ortho positions, leading to the construction of novel fused heterocycles.

Furthermore, the 1,2,5-oxadiazole ring itself can undergo transformations. For example, certain 3-heteroallyl-substituted 1,2,5-oxadiazoles can undergo the Boulton–Katritzky rearrangement, transforming the oxadiazole into a new five-membered heterocycle. thieme-connect.de By strategically modifying the phenyl group of this compound to include a heteroallyl substituent, this rearrangement could be employed to access unique heterocyclic structures.

The synthesis of various heterocyclic systems often involves the use of oxadiazole derivatives as key intermediates. The presence of functional groups on the phenyl ring of this compound can be leveraged to build diverse heterocyclic structures. For example, amino-substituted oxadiazoles (B1248032) are valuable precursors for the synthesis of other heterocycles like triazoles. nih.gov

Precursor for Advanced Organic Frameworks

Advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are designed from molecular building blocks. The rigid structure and defined geometry of this compound make it an attractive candidate for modification into ligands for the construction of these frameworks. By introducing coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles, onto the phenyl ring, this compound can be converted into a multitopic ligand.

For instance, oxadiazole-containing ligands have been successfully used to construct MOFs with various metal ions like Cd(II), Co(II), Zn(II), and Cu(II). acs.org These frameworks can exhibit interesting properties, including luminescence and nonlinear optical activity. acs.org Although these examples utilize 2,5-bis(4-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-1,3,4-oxadiazole, the principle of using a central oxadiazole core to create a rigid linker is applicable. A dicarboxylic acid derivative of this compound could serve as a linear linker in the synthesis of MOFs.

Similarly, in the realm of COFs, which are constructed from purely organic building blocks, derivatives of this compound could be employed. The synthesis of COFs relies on reversible reactions to form crystalline, porous structures. mdpi.com By functionalizing the phenyl group of this compound with reactive groups like aldehydes or amines, it can be used as a monomer in condensation reactions to form imine-linked or other types of COFs. The rigidity of the phenyl-oxadiazole unit would contribute to the formation of a well-defined porous network.

Role of this compound Derivatives in Advanced Polymer Chemistry

The electronic properties of the 1,2,5-oxadiazole ring, particularly its electron-deficient nature, make it a valuable component in the design of functional polymers for various applications, especially in the field of optoelectronics.

Monomer Design and Polymerization Strategies for Functional Polymers

Derivatives of this compound can be designed as monomers for the synthesis of a variety of functional polymers. By introducing polymerizable groups, such as vinyl, acrylate (B77674), or styrenic moieties, onto the phenyl ring, this compound can be transformed into a monomer suitable for addition polymerization. For example, a novel acrylate monomer containing a 1,3,4-oxadiazole (B1194373) unit has been synthesized and copolymerized to create a pH and temperature-responsive polymeric sensor. tandfonline.com A similar strategy could be applied to this compound to create smart materials.

Furthermore, difunctional derivatives of this compound can be used in condensation polymerization. For example, introducing two reactive groups, such as halogens or boronic acids, at different positions on the phenyl ring would allow for its incorporation into the main chain of a polymer through cross-coupling reactions. This approach has been used to synthesize poly(1,3,4-oxadiazole-ether)s via nucleophilic displacement polycondensation. nih.gov

The following table provides examples of monomer designs based on oxadiazole structures that could be adapted from this compound.

| Monomer Type | Polymerization Method | Potential Application |

| Acrylate-functionalized this compound | Free-radical polymerization | Smart polymers, sensors |

| Dihalo-substituted this compound | Condensation polymerization (e.g., Suzuki or Stille coupling) | Conjugated polymers, high-performance materials |

| Diamino-substituted this compound | Condensation polymerization with dianhydrides | Polyimides with high thermal stability |

Integration into Conjugated Polymers for Optoelectronic Applications

The electron-deficient nature of the 1,2,5-oxadiazole ring makes it an excellent building block for n-type (electron-transporting) materials. When incorporated into a conjugated polymer backbone, the this compound unit can enhance electron injection and transport properties. This is highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymers containing oxadiazole units, often in combination with electron-donating moieties, have been extensively studied for their optoelectronic properties. For example, poly(phenylenevinylene)s (PPVs) with pendant oxadiazole units have been synthesized to improve electron injection in single-layer LED devices. researchgate.net Similarly, polymethacrylates with carbazole-oxadiazole side chains have been developed as ambipolar host materials for phosphorescent OLEDs. acs.org

The general strategy involves creating a donor-acceptor (D-A) type copolymer, where an electron-rich unit is paired with an electron-poor unit like this compound. This D-A architecture leads to a smaller bandgap and allows for the tuning of the polymer's optical and electronic properties. The synthesis of such polymers is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, using appropriately functionalized monomers.

Development of Novel Synthetic Reagents and Catalysts Utilizing this compound Moieties

Beyond its role as a structural component, the this compound moiety can be incorporated into novel reagents and catalysts to facilitate specific chemical transformations. The oxadiazole ring can act as a directing group in metal-catalyzed reactions, enabling selective functionalization of adjacent C-H bonds.

For instance, the oxadiazole group in 3-phenyl-1,2,4-oxadiazole has been successfully employed as a directing group in rhodium- and cobalt-catalyzed C-H activation reactions for the synthesis of isoquinolines and other complex heterocycles. mdpi.com This directing group ability allows for highly regioselective transformations that would be difficult to achieve otherwise. The nitrogen atoms in the 1,2,5-oxadiazole ring of this compound could similarly coordinate to a metal center, directing the functionalization of the ortho-positions of the phenyl ring.

Furthermore, this compound derivatives can be designed as ligands for transition metal catalysts. By introducing chelating groups onto the phenyl ring, bidentate or multidentate ligands can be synthesized. The electronic properties of the this compound unit can influence the catalytic activity of the metal center. For example, organoboron compounds containing a 1,3,4-oxadiazole moiety have been synthesized and are known to be crucial in catalysis. mdpi.com This highlights the potential for creating novel catalysts by combining the unique electronic features of the this compound scaffold with a catalytically active metal.

The table below summarizes the potential roles of this compound in catalysis.

| Role | Mechanism | Potential Application |

| Directing Group | Coordination of oxadiazole nitrogen to a metal center, facilitating C-H activation | Regioselective synthesis of complex molecules |

| Ligand Scaffold | Incorporation into a multidentate ligand to modulate the electronic and steric properties of a metal catalyst | Asymmetric catalysis, cross-coupling reactions |

| Reagent Component | Part of a larger molecule designed for a specific synthetic transformation | Development of new synthetic methodologies |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The unique electronic nature and geometry of the 1,2,5-oxadiazole ring make it a compelling building block for supramolecular chemistry and the rational design of self-assembling systems. acs.orgnih.gov

The this compound molecule possesses several features that enable it to participate in a variety of non-covalent interactions, which are fundamental to molecular recognition and the formation of larger, ordered structures.

Hydrogen Bonding: The nitrogen and oxygen atoms of the 1,2,5-oxadiazole ring are potential hydrogen bond acceptors. While the ring itself lacks hydrogen bond donors, it can interact with donor groups in other molecules (e.g., water, alcohols, amides) to guide self-assembly. Studies on other oxadiazole isomers confirm their role as effective hydrogen bond acceptors in crystal engineering. rsc.orgresearchgate.net

π-π Stacking: The presence of the phenyl ring introduces the capability for π-π stacking interactions. These interactions, common in aromatic systems, are crucial for the stabilization of crystal packing and the formation of columnar or layered supramolecular structures. mdpi.com

Other Interactions: The molecule can also engage in C-H···N and C-H···O interactions, where the C-H bonds of the phenyl ring or other aliphatic substituents interact with the heteroatoms of the oxadiazole ring. rsc.org Furthermore, the electron-deficient nature of the oxadiazole ring may allow for interactions with electron-rich aromatic systems.

The capacity of the 1,2,5-oxadiazole scaffold to engage in specific molecular recognition events is evident in recent biological studies. For example, derivatives containing the 1,2,5-oxadiazole core have been identified as a new class of inhibitors for SUMO-specific protease 2 (SENP2), a key enzyme implicated in various diseases. nih.govresearchgate.net This discovery was facilitated by structure-based virtual screening and molecular docking, which predicted favorable interactions between the oxadiazole derivatives and the enzyme's active site. nih.govresearchgate.net In another study, certain 1,2,5-oxadiazole derivatives were shown to interact with and be catalytically processed by cytochrome P450 enzymes, with molecular docking suggesting that specific moieties are key for entering the active site. nih.gov These examples underscore the potential of the 1,2,5-oxadiazole ring as a pharmacophore capable of precise molecular recognition.

Table 1: Key Non-Covalent Interactions Involving Oxadiazole Scaffolds

| Interaction Type | Participating Moieties | Significance in Supramolecular Assembly | Reference |

|---|---|---|---|

| Hydrogen Bonding | Oxadiazole N/O atoms as acceptors | Directional control, formation of H-bonded motifs | rsc.org |

| π-π Stacking | Phenyl ring, Oxadiazole ring | Crystal packing stabilization, formation of columnar structures | mdpi.com |

| C-H···π Interactions | Phenyl C-H bonds and aromatic rings | Stabilization of molecular dimers and crystal packing | rsc.org |

| Halogen Bonding | Halogen substituents and N/O atoms | Directional control in crystal engineering | nih.gov |

| Chalcogen Bonding | Sulfur/Selenium substituents and N atoms | Formation of specific short contacts in crystals | acs.org |

The directional and specific nature of the non-covalent interactions discussed above allows this compound and its derivatives to act as versatile tectons (building blocks) for the construction of ordered supramolecular architectures. The self-assembly process is driven by the thermodynamic drive to form the most stable arrangement based on the sum of these weak interactions.

While the 1,3,4-isomer is more commonly reported in the construction of coordination polymers and liquid crystals, the principles are transferable to the 1,2,5-scaffold. acs.orgchim.it By modifying the substituents on the this compound core, chemists can program the self-assembly process. For instance, introducing hydrogen bond donors would promote the formation of robust networks. Appending additional aromatic rings could enhance π-stacking interactions, leading to materials with interesting photophysical or electronic properties.

The coordination chemistry of related oxadiazole ligands with metal ions has led to the formation of diverse and complex structures, including 1D chains, 2D zeolite-like nets, and discrete bimetallic macrocycles. acs.orgnih.goviucr.org In these architectures, the oxadiazole-containing ligand bridges metal centers, and the final structure is often influenced by counter-ions and hydrogen bonding. acs.orgnih.gov Although direct examples using this compound are limited, its potential as a monodentate or bridging ligand (if further functionalized) makes it a candidate for creating novel metal-organic frameworks (MOFs) or coordination polymers with unique topologies and functions.

Future Directions and Emerging Research Avenues for 3 Phenyl 1,2,5 Oxadiazole Chemistry

Identification of Untapped Synthetic Methodologies for 3-Phenyl-1,2,5-oxadiazole

While established methods for synthesizing the 1,2,5-oxadiazole ring, such as the cyclization of α-dioximes, exist, the future lies in developing more efficient, versatile, and sustainable strategies specifically for 3-phenyl substituted derivatives. A key area for development is the expansion of one-pot synthesis protocols. rasayanjournal.co.in Methodologies that combine multiple reaction steps into a single, streamlined process from readily available starting materials would significantly enhance the accessibility of this scaffold for further investigation.

Emerging research could focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: Leveraging modern cross-coupling strategies to introduce the phenyl group onto a pre-formed 1,2,5-oxadiazole ring or to construct the ring itself offers a promising avenue. While palladium catalysis has been used for modifying derivatives, beilstein-journals.org its application in the primary synthesis of the this compound core is an area ripe for exploration.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and higher yields compared to traditional batch processing. Applying these to known cyclization reactions could unlock new efficiencies and potentially enable the synthesis of derivatives that are difficult to obtain under conventional conditions. rjptonline.org

Green Synthetic Approaches: Future methodologies will increasingly focus on environmental sustainability. This includes the use of greener solvents, catalysts, and energy sources. For instance, developing catalytic systems that use earth-abundant metals or exploring biocatalytic routes for the synthesis of precursors would represent a significant advancement.

Novel Cycloaddition Strategies: A review of synthetic strategies for 1,2,5-oxadiazoles highlights methods like cycloaddition, dimerization, and ring-conversion. nih.gov Further investigation into novel [3+2] cycloaddition reactions using different nitrile oxide precursors could provide direct access to the this compound core with high regioselectivity.

Discovery of Novel Reactivity Patterns and Transformation Pathways

The inherent chemical properties of the 1,2,5-oxadiazole ring, stemming from the arrangement of its heteroatoms, suggest a rich and largely untapped reactivity profile. tandfonline.com Future research will likely move beyond simple functionalization of the phenyl ring to explore transformations that directly involve the heterocyclic core.

Key areas for future investigation include:

C-H Bond Activation: A frontier in synthetic chemistry, the direct functionalization of C-H bonds on the phenyl ring, directed by the oxadiazole moiety, could lead to highly efficient and atom-economical synthetic routes for complex derivatives. Research on rhodium-catalyzed C-H activation of 3-phenyl-1,2,4-oxadiazoles provides a blueprint for how such strategies could be applied to the 1,2,5-isomer. mdpi.com

Ring-Opening and Rearrangement Reactions: While the 1,2,5-oxadiazole ring is generally stable, exploring its reactivity under specific conditions (e.g., photochemical, thermal, or with specific reagents) could reveal novel ring-opening or rearrangement pathways. chim.it The chemistry of furoxans (1,2,5-oxadiazole-N-oxides), which undergo thiol-dependent ring cleavage to release nitric oxide, demonstrates the potential for the oxadiazole core to act as a latent reactive species. nih.gov Understanding these pathways could lead to applications in designing pro-drugs or responsive materials.

Reactivity as a Dielectrophile: The electron-deficient nature of the oxadiazole ring suggests it can act as an electrophile. Studies on 1,2,4-oxadiazoles have shown they can act as 1,3-dielectrophiles, reacting with bidentate nucleophiles to form new heterocyclic systems. chim.it Probing the reactivity of this compound with various nucleophiles could uncover similar transformation pathways, leading to novel and structurally diverse compounds.

Advancements in Computational Modeling for Precise Prediction of this compound Behavior and Reactivity

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling can provide unprecedented insight into its structure, behavior, and potential applications.

Future advancements are expected in:

Predictive Reaction Modeling: Using high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model transition states and reaction pathways. researchgate.net This can help in identifying the most promising conditions for a desired transformation, predicting the regioselectivity of reactions, and understanding unexpected outcomes, thereby accelerating the development of new synthetic methods.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution or in complex with biological macromolecules. nih.gov This is particularly relevant for understanding host-guest interactions or the stability of potential drug-receptor complexes. nih.govnih.gov

In Silico Design of Functional Molecules: Computational tools can be used to design novel this compound derivatives with specific desired properties. For example, by calculating electronic properties like HOMO-LUMO energy levels, it is possible to screen candidates for applications in organic electronics. researchgate.net Similarly, techniques like Hirshfeld surface analysis can be employed to understand and predict the sensitivity of energetic materials derived from this scaffold. researchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences and Materials Engineering

The unique structural and electronic properties of the 1,2,5-oxadiazole ring make it a highly attractive building block for advanced materials, opening up numerous opportunities for interdisciplinary collaboration between chemists and materials engineers.

Emerging research frontiers include:

Organic Electronics: The electron-deficient nature of the oxadiazole ring makes it an excellent component for electron-transporting materials. While 1,3,4-oxadiazoles have been investigated for this purpose in Organic Light-Emitting Diodes (OLEDs), the potential of this compound remains largely unexplored. iucr.org Synthesizing and characterizing conjugated polymers or donor-acceptor-donor (DAD) molecules incorporating this moiety could lead to new materials for OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs). beilstein-journals.org

Energetic Materials: The high nitrogen content and positive enthalpy of formation associated with the 1,2,5-oxadiazole (furazan) ring make it a key component in the design of High-Energy Density Materials (HEDMs). tandfonline.com Research into new derivatives of this compound, particularly those bearing nitro or azido (B1232118) groups, could yield novel energetic materials with tailored properties, such as improved thermal stability and reduced sensitivity. researchgate.net

Luminescent Materials: The rigid, planar structure of the oxadiazole ring can be incorporated into larger conjugated systems to create novel fluorophores. Research has shown that derivatives can exhibit interesting photoluminescent properties. beilstein-journals.orgiucr.org Future work could focus on tuning the emission wavelengths and quantum yields by modifying the substituents on the phenyl ring, leading to new sensors, probes, and lighting materials.

Q & A

Basic Research Questions